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molecular formula C8H5BrF3NO3 B1526394 3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene CAS No. 710351-85-2

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No. B1526394
M. Wt: 300.03 g/mol
InChI Key: CYIHRGAJIPHNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299108B2

Procedure details

2-Bromo-4-nitro-1-(2,2,2-trifluoro-ethoxy)-benzene was dissolved in EtOAc, purged with nitrogen, and a catalytic amount of Pd on Carbon added. The solution is purged a number of times, then left to stir overnight under an atmosphere of nitrogen. The solution is filtered through Celite and concentrated yielding the desired product in quantitative yield. LC Rt=1.852 min. MH+=270.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]([F:16])([F:15])[F:14]>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]([F:15])([F:16])[F:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
a catalytic amount of Pd on Carbon added
CUSTOM
Type
CUSTOM
Details
The solution is purged a number of times
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The solution is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1OCC(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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